molecular formula C13H16O3 B025623 6-(2-Methylphenyl)-6-oxohexanoic acid CAS No. 107151-33-7

6-(2-Methylphenyl)-6-oxohexanoic acid

Cat. No.: B025623
CAS No.: 107151-33-7
M. Wt: 220.26 g/mol
InChI Key: SBYKYOKRTBCYTI-UHFFFAOYSA-N
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Description

6-(2-Methylphenyl)-6-oxohexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Oxidation and Catalysis

2-Methylcyclohexanone, a related compound, is oxidized by dioxygen in the presence of vanadium-containing heteropolyanions to produce 6-oxoheptanoic acid. This process is influenced by solvent effects and demonstrates the catalytic potential of vanadium compounds in the oxidation of cyclic ketones, potentially including 6-(2-Methylphenyl)-6-oxohexanoic acid (Atlamsani, Brégeault, & Ziyad, 1993).

Mass Spectrometry and Fragmentation Studies

Monocarboxylic acids with acyl functional groups, such as 5-oxohexanoic acid and 6-oxoheptanoic acid, have been characterized using electrospray ionization coupled to mass spectrometry. This research provides insights into the fragmentation behaviors of these compounds, which could extend to the study of this compound's behavior under similar analytical conditions (Kanawati et al., 2007).

Synthetic Chemistry and Interconversion

The synthesis and interconversion of 6-aroyl-4-oxohexanoic acids and 5-aryl-2-furanpropionic acids have been explored, with the equilibrium between these compounds demonstrating the chemical reactivity and potential for transformation of similar structures, including this compound (Short & Rockwood, 1969).

Biochemical Studies

The enzymatic oxidation of ω-amino acids to their corresponding oxo-acids by enzymes from Phialemonium sp. AIU 274, including the conversion of 6-aminohexanoic acid to 6-oxohexanoic acid, highlights potential biochemical applications and transformations relevant to this compound (Yamada et al., 2017).

Properties

IUPAC Name

6-(2-methylphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-6-2-3-7-11(10)12(14)8-4-5-9-13(15)16/h2-3,6-7H,4-5,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYKYOKRTBCYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645282
Record name 6-(2-Methylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107151-33-7
Record name 2-Methyl-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107151-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Methylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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